N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide is a synthetic organic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the pyrazole ring is treated with ethylating agents.
Formation of the But-2-ynamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.
Major Products Formed
Scientific Research Applications
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the but-2-ynamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-5-11(15)12-7-6-10-8(2)13-14-9(10)3/h6-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOFJOSLXRKODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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